molecular formula C28H19BrN2O3 B11588464 6-bromo-3-[(2E)-3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one

6-bromo-3-[(2E)-3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11588464
M. Wt: 511.4 g/mol
InChI Key: HEVJJNKEPBZOGZ-FMIVXFBMSA-N
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Description

6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves multiple steps, starting with the preparation of the quinoline core. This is typically achieved through the condensation of aniline derivatives with β-ketoesters under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms ensures high yield and purity. Reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromo and phenyl groups enhance binding affinity to certain proteins, modulating their activity .

Properties

Molecular Formula

C28H19BrN2O3

Molecular Weight

511.4 g/mol

IUPAC Name

6-bromo-3-[(E)-3-(7-methyl-2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H19BrN2O3/c1-16-7-8-18-14-19(27(33)31-23(18)13-16)9-12-24(32)26-25(17-5-3-2-4-6-17)21-15-20(29)10-11-22(21)30-28(26)34/h2-15H,1H3,(H,30,34)(H,31,33)/b12-9+

InChI Key

HEVJJNKEPBZOGZ-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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